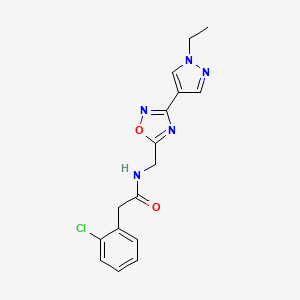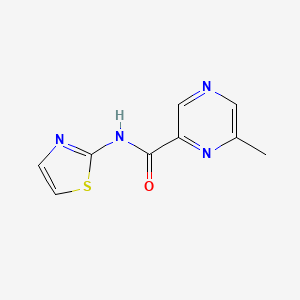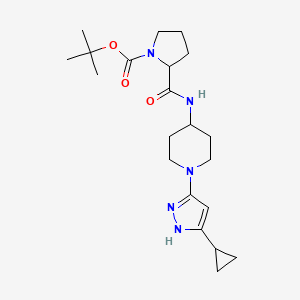![molecular formula C18H18ClNO4 B2990929 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate CAS No. 876529-87-2](/img/structure/B2990929.png)
2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s sources or applications if it’s a known substance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions for each step of the synthesis .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include things like its reactivity with different reagents, its behavior under various conditions, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and others. These properties can often be predicted from the compound’s structure and are usually confirmed experimentally .Applications De Recherche Scientifique
Synthesis and Application in Heterocyclic Compounds
The compound "2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate" is involved in the synthesis of various heterocyclic compounds which have potential applications in scientific research, particularly in the development of antimicrobial agents. For example, in the study of the synthesis of formazans from a Mannich base related to this compound, researchers explored its use in creating antimicrobial agents. The synthesized compounds exhibited moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Advancements in Organic Synthesis Techniques
The compound is also relevant in the context of advancements in organic synthesis techniques. Studies have demonstrated its role in the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This process efficiently yields 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence, highlighting the compound's utility in developing new materials with unique properties (Shimizu et al., 2009).
Development of Antimitotic Agents
Research into antimitotic agents has also involved this compound, particularly in the synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles. These compounds have been identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This research suggests potential applications in cancer therapy and highlights the compound's significance in medicinal chemistry (Romagnoli et al., 2008).
Polymeric Protecting Groups in Peptide Synthesis
The compound's derivatives have been utilized in the synthesis of novel polymeric protecting groups for amino acids, demonstrating its application in peptide synthesis. This research provides valuable insights into the development of new materials and methodologies for the synthesis of peptides and proteins, which are crucial in various biological and medicinal applications (Gormanns & Ritter, 1994).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-16-4-2-3-14(11-16)18(22)24-12-17(21)20-10-9-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBQDYMPGUGZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)
![(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2990848.png)

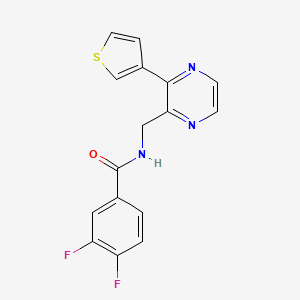
![4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2990853.png)
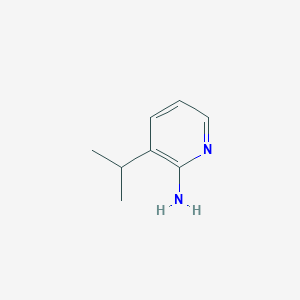
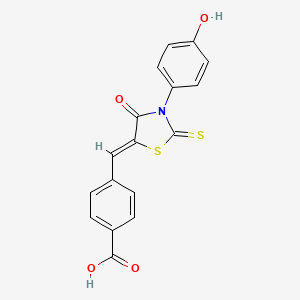
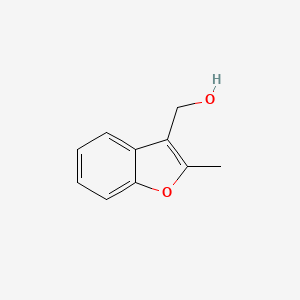
![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)
